molecular formula C17H15ClN2O4 B2519340 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea CAS No. 2310145-12-9

3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea

Cat. No.: B2519340
CAS No.: 2310145-12-9
M. Wt: 346.77
InChI Key: HOPOPHKKKIRGSO-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea is a complex organic compound characterized by its unique structure, which includes a bifuran moiety, a hydroxyethyl group, and a chlorophenyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-11-4-1-2-5-12(11)20-17(22)19-10-13(21)14-7-8-16(24-14)15-6-3-9-23-15/h1-9,13,21H,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOPHKKKIRGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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